methyl 4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including pharmaceuticals, fragrances, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoate involves multiple steps. One common method includes the reaction of benzoic acid derivatives with alcohols in the presence of an acid catalyst . The process typically involves:
Esterification: Carboxylic acids react with alcohols to form esters in the presence of an acid catalyst.
Aminolysis: Esters can be converted to amides via an aminolysis reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where benzoic acid derivatives are reacted with methanol under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl center.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Amides, alcohols.
Scientific Research Applications
Methyl 4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar chemical properties.
Ethyl benzoate: Another ester with comparable reactivity.
Methyl 3-nitrobenzoate: A nitrated derivative with distinct chemical behavior.
Uniqueness
Methyl 4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoate is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler esters .
Properties
Molecular Formula |
C21H19N3O5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[1-[2-(3-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]benzoate |
InChI |
InChI=1S/C21H19N3O5/c1-13-4-3-5-16(10-13)22-18(25)12-24-19(26)17(23-21(24)28)11-14-6-8-15(9-7-14)20(27)29-2/h3-11H,12H2,1-2H3,(H,22,25)(H,23,28)/b17-11+ |
InChI Key |
VIFHJQVEEBOZNH-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.